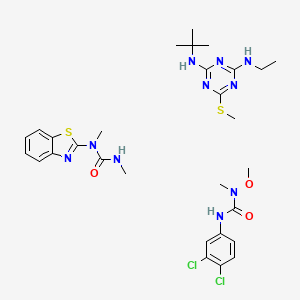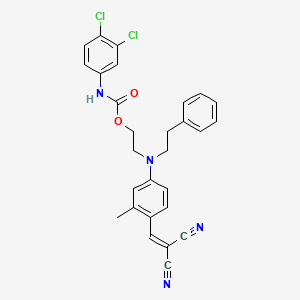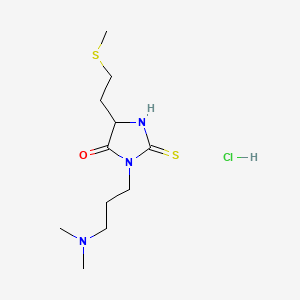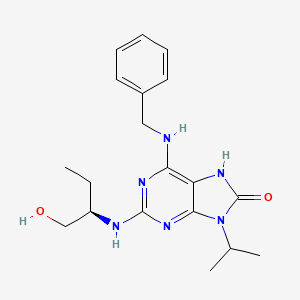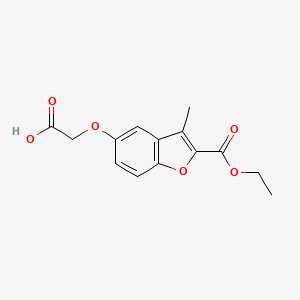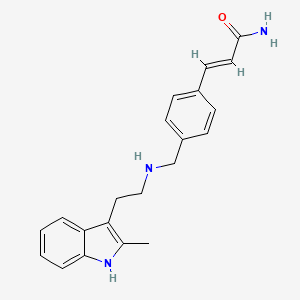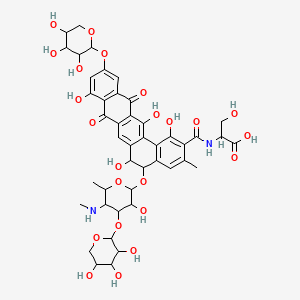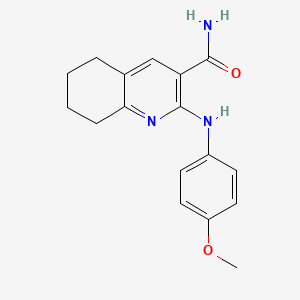
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-methoxyphenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-methoxyphenyl)amino)- is a compound belonging to the quinoline carboxamide family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-methoxyphenyl)amino)- typically involves the reaction of quinoline derivatives with appropriate amines under controlled conditions. One common method includes the use of a quinoline carboxylic acid derivative, which is then reacted with 4-methoxyaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-methoxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-methoxyphenyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-methoxyphenyl)amino)- involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor by binding to the active site of the kinase, thereby preventing its activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
Laquinimod: Another quinoline-3-carboxamide with immunomodulatory properties.
Paquinimod: Known for its anti-inflammatory effects and potential in treating autoimmune diseases.
Uniqueness
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-methoxyphenyl)amino)- is unique due to its specific substitution pattern and its potent inhibitory activity against ATM kinase. This makes it a valuable compound for targeted therapeutic applications .
Properties
CAS No. |
117052-10-5 |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-22-13-8-6-12(7-9-13)19-17-14(16(18)21)10-11-4-2-3-5-15(11)20-17/h6-10H,2-5H2,1H3,(H2,18,21)(H,19,20) |
InChI Key |
UFCUUUOCZUWLPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C3CCCCC3=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



